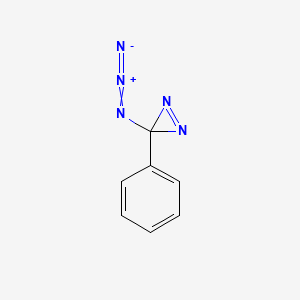![molecular formula C12H18O2 B14307733 (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate CAS No. 111965-22-1](/img/structure/B14307733.png)
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[221]heptan-1-yl)methyl 2-methylprop-2-enoate is an organic compound featuring a bicyclic structure derived from norbornane (bicyclo[221]heptane) and a methacrylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate typically involves the esterification of (Bicyclo[2.2.1]heptan-1-yl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and optimizing the efficiency of the process.
化学反応の分析
Types of Reactions
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can participate in free radical polymerization, forming polymers with unique mechanical and thermal properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Polymerization: Polymers with varying chain lengths and properties.
Hydrolysis: (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with enhanced mechanical strength and thermal stability. These polymers are valuable in the development of advanced materials for coatings, adhesives, and composites.
Biology and Medicine
The compound’s derivatives are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers. These polymers can encapsulate therapeutic agents, providing controlled release and targeted delivery.
Industry
In the industrial sector, the compound is utilized in the production of specialty plastics and resins. Its unique structure imparts desirable properties such as high impact resistance and durability, making it suitable for automotive and aerospace applications.
作用機序
The mechanism by which (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The methacrylate group participates in free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and overall structure.
類似化合物との比較
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)methyl 2-methylprop-2-enoate: Similar structure but with a different position of the ester group.
(Bicyclo[2.2.1]heptan-1-yl)methyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
(Bicyclo[2.2.1]heptan-1-yl)methyl methacrylate: Similar but with a different substituent on the methacrylate group.
Uniqueness
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a bicyclic structure and a methacrylate ester group. This combination imparts distinct mechanical and thermal properties to the resulting polymers, making them suitable for specialized applications where high performance is required.
特性
CAS番号 |
111965-22-1 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
1-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11(13)14-8-12-5-3-10(7-12)4-6-12/h10H,1,3-8H2,2H3 |
InChIキー |
GHCSVHUFZRIEFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC12CCC(C1)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
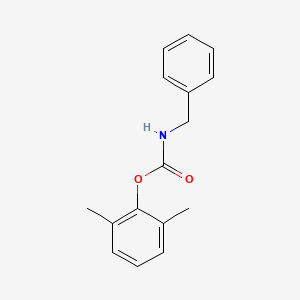
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
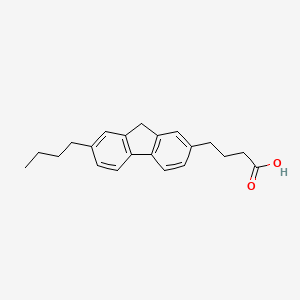
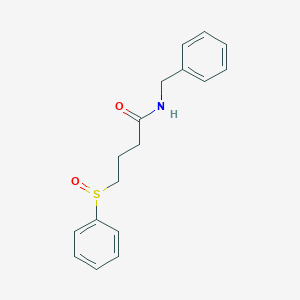
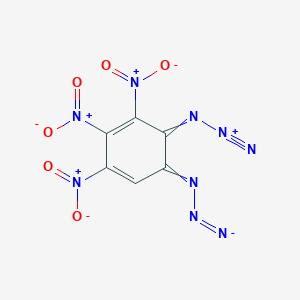


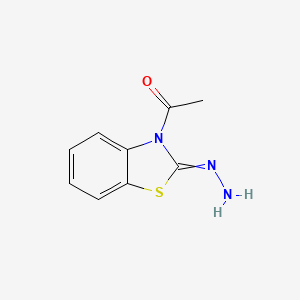
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)

